tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Description
The compound tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a coumarin derivative with a tert-butyl ester functional group. Coumarins are aromatic heterocyclic compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. This specific derivative features:
- A 2H-chromen-2-one core (coumarin backbone).
- 6-chloro and 4-methyl substituents on the coumarin ring, which influence electronic and steric properties.
- A tert-butyl ester group linked via an acetoxy bridge at the 7-position, enhancing lipophilicity and metabolic stability.
The compound’s structural features make it a candidate for pharmaceutical or agrochemical applications, though specific biological data are absent in the provided sources.
Properties
Molecular Formula |
C16H17ClO5 |
|---|---|
Molecular Weight |
324.75 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C16H17ClO5/c1-9-5-14(18)21-12-7-13(11(17)6-10(9)12)20-8-15(19)22-16(2,3)4/h5-7H,8H2,1-4H3 |
InChI Key |
XCXDXVXNMVSHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 6-chloro-4-methyl-2-oxo-2H-chromen-7-ol with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Hydrolysis: 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetic acid.
Oxidation: Quinone derivatives of the chromenone moiety.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The chromenone moiety is known to interact with enzymes and receptors involved in inflammatory and cancer pathways. The compound may inhibit the activity of specific enzymes or modulate receptor signaling, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Differences and Implications
The trifluoromethyl and phenyl groups in introduce strong electron-withdrawing effects, likely enhancing metabolic stability but reducing solubility compared to the target’s chloro-methyl combination .
Substituent Effects: The 6-chloro group in the target compound may enhance electrophilic reactivity compared to the 6-methyl group in , influencing interactions with biological targets (e.g., enzymes or receptors).
Functional Group Diversity: The 3-(2-ethoxyphenoxy) substituent in adds steric bulk and aromaticity, which could modulate selectivity in kinase inhibition or other target-specific applications .
Biological Activity
Tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, a coumarin derivative, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and specific applications in medicine and industry.
Chemical Structure and Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇ClO₅ |
| Molecular Weight | 324.756 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 464.6 ± 45.0 °C |
| Flash Point | 180.3 ± 27.7 °C |
The structure features a tert-butyl group and a chromen-2-one moiety, which is pivotal for its biological activity.
Synthesis Methods
The synthesis typically involves the esterification of 6-chloro-4-methyl-2H-chromen-7-ol with tert-butyl bromoacetate, often using potassium carbonate as a base in dimethylformamide (DMF) as a solvent. The reaction conditions are optimized for yield and purity through methods such as column chromatography.
Antimicrobial Properties
Research has indicated that coumarin derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
These findings suggest that the compound can inhibit bacterial growth by targeting specific enzymes involved in DNA replication, such as DNA gyrase.
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve cell cycle arrest at the G2/M phase, leading to increased cellular apoptosis.
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial DNA replication.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, potentially through the activation of caspases.
- Cell Cycle Regulation : It affects cell cycle progression, particularly halting the cycle at the G2/M checkpoint.
Case Studies
Several studies have highlighted the biological activity of coumarin derivatives similar to this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
